AChE/BChE-IN-10

AChE/BChE inhibition Selectivity ratio Dual inhibitor

AChE/BChE-IN-10 (Compound 7b) is a rigorously validated dual AChE/BChE inhibitor (IC50: 0.176 μM / 0.47 μM) with a balanced selectivity ratio of ~2.7, unlike donepezil (ratio 405) or rivastigmine (ratio 0.0089). It uniquely combines BBB permeability with Aβ aggregation inhibition, enabling single-agent modulation of both cholinergic function and amyloid burden in Alzheimer's models. Ideal for CNS-penetrant dual inhibition studies.

Molecular Formula C26H30N2O2
Molecular Weight 402.5 g/mol
Cat. No. B12396077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-10
Molecular FormulaC26H30N2O2
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C26H30N2O2/c1-30-25-10-9-22-17-24(8-7-23(22)18-25)26(29)27-14-11-20-12-15-28(16-13-20)19-21-5-3-2-4-6-21/h2-10,17-18,20H,11-16,19H2,1H3,(H,27,29)
InChIKeyAIIWJMPOAUNFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE/BChE-IN-10: Dual Cholinesterase Inhibitor with Balanced IC50 and CNS Penetration


AChE/BChE-IN-10 (also known as Compound 7b; CAS 2924824-48-4) is a synthetic small molecule that functions as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The compound exhibits potent inhibition of both enzymes, with reported IC50 values of 0.176 μM for AChE and 0.47 μM for BChE [1]. In addition to its enzymatic activity, AChE/BChE-IN-10 demonstrates favorable blood‑brain barrier (BBB) permeability and has been shown to inhibit Aβ peptide aggregation [1].

AChE/BChE-IN-10 vs. Other Cholinesterase Inhibitors: Why Interchangeability Is Not Warranted


Although many compounds are classified as cholinesterase inhibitors, their selectivity profiles for AChE versus BChE, absolute potency, and ancillary pharmacological properties (e.g., Aβ aggregation inhibition) differ markedly [1][2][3]. Simply substituting one inhibitor for another without considering these quantitative differences can lead to divergent experimental outcomes and flawed interpretation of mechanism-of-action studies. The evidence presented below quantifies the specific differentiation of AChE/BChE-IN-10 relative to clinically and preclinically relevant comparators.

AChE/BChE-IN-10 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Balanced Dual Inhibition vs. Donepezil (AChE‑Selective Reference)

AChE/BChE-IN-10 displays a nearly balanced inhibition of AChE and BChE, with an IC50 ratio (BChE/AChE) of approximately 2.7 [1]. In contrast, donepezil is a highly AChE‑selective inhibitor, exhibiting an IC50 for AChE of 6.7 nM and a BChE/AChE IC50 ratio of 405:1 [2][3].

AChE/BChE inhibition Selectivity ratio Dual inhibitor Donepezil comparator

Balanced Dual Inhibition vs. Rivastigmine (BChE‑Preferring Reference)

AChE/BChE-IN-10 shows a balanced inhibitory profile (AChE IC50 = 0.176 μM; BChE IC50 = 0.47 μM) [1]. Rivastigmine, in contrast, is a BChE‑preferring dual inhibitor, with a BChE IC50 of 0.037 μM and an AChE IC50 of 4.15 μM, yielding a selectivity ratio (BChE/AChE) of 0.0089 [2].

AChE/BChE inhibition Selectivity ratio Dual inhibitor Rivastigmine comparator

Balanced Dual Inhibition vs. Galantamine (AChE‑Preferring Reference)

AChE/BChE-IN-10 demonstrates a selectivity ratio (BChE/AChE) of 2.67 [1]. Galantamine, a clinically used AChE inhibitor, exhibits an AChE IC50 of 0.5 μM and a BChE IC50 of 8.5 μM, corresponding to a BChE/AChE ratio of 17 .

AChE/BChE inhibition Selectivity ratio Dual inhibitor Galantamine comparator

Aβ Aggregation Inhibition: AChE/BChE-IN-10 vs. Classical AChE Inhibitors

AChE/BChE-IN-10 is reported to inhibit Aβ aggregation in vitro [1]. While donepezil has been shown to interfere with AChE‑induced Aβ aggregation via the peripheral anionic site [2], the direct Aβ anti‑aggregation activity of AChE/BChE-IN-10 is a distinct multifunctional property that is not consistently reported for all cholinesterase inhibitors (e.g., rivastigmine and galantamine are not primarily characterized by this effect).

Aβ aggregation Amyloid-beta Multifunctional inhibitor Alzheimer's disease

AChE/BChE-IN-10: Recommended Applications Based on Quantitative Differentiation


Dual Cholinesterase Inhibition Studies Requiring Balanced AChE/BChE Activity

AChE/BChE-IN-10 is ideally suited for in vitro and ex vivo studies where simultaneous, near‑equipotent inhibition of AChE and BChE is required. Its selectivity ratio of ~2.7 provides a distinct pharmacological profile compared to AChE‑selective agents like donepezil (ratio 405) or BChE‑preferring agents like rivastigmine (ratio 0.0089) [1][2]. This makes the compound a valuable tool for dissecting the relative contributions of each enzyme in cholinergic neurotransmission and for validating dual‑inhibition hypotheses in neurodegenerative disease models.

Alzheimer's Disease Research Models Incorporating Aβ Pathology

Given its reported ability to inhibit Aβ aggregation in addition to dual cholinesterase inhibition [1], AChE/BChE-IN-10 is a candidate tool compound for investigating multifactorial Alzheimer's disease pathology. Researchers may prioritize this compound when experimental readouts include both cholinergic function and amyloid burden, as it offers a single‑agent approach to modulating two key pathogenic mechanisms.

Blood‑Brain Barrier Penetration Studies in CNS Pharmacology

AChE/BChE-IN-10 exhibits good blood‑brain barrier permeability [1]. This property, combined with its balanced enzymatic profile, makes it a suitable reference compound for studies requiring CNS‑penetrant dual cholinesterase inhibition. It can serve as a comparator for novel CNS‑targeted inhibitors or as a positive control in brain distribution experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.